
17-beta-Estradiol-16,16,17-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotope labelled derivative of Estradiol. Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Wissenschaftliche Forschungsanwendungen
Estrogen and Vitamin D Receptors in Bone Marrow-Derived Stromal Cells
17-beta-Estradiol plays a critical role in bone health, as evidenced by research showing its involvement in cytokine regulation, affecting osteoclast development. A study by Bellido et al. (1993) found that 17-beta-Estradiol inhibits cytokine-induced interleukin-6 production in bone marrow-derived stromal cells and osteoblasts. The presence of estrogen receptors in these cells highlights the hormone's importance in bone health and osteoclastogenesis Bellido et al., 1993.
Detection of 17-beta-Estradiol in Environmental Samples
17-beta-Estradiol's environmental presence is a concern due to its effects on the female reproductive system and its carcinogenic potential. Dai and Liu (2017) developed a biosensor for detecting 17-beta-Estradiol in environmental samples, highlighting the importance of monitoring estrogen pollution for public health Dai & Liu, 2017.
Neuroprotective Activity in Neuronal Cells
17-beta-Estradiol demonstrates significant neuroprotective activity, as shown in a study by Behl et al. (1995). It protected mouse hippocampal cell lines from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases like Alzheimer's Behl et al., 1995.
Estrogenic Activity of Plant Flavonoids
Research by Miksicek (1993) expanded the understanding of nonsteroidal estrogens by showing that certain plant flavonoids have estrogenic activity, binding to and activating estrogen receptors. This study underscores the diverse sources and effects of estrogenic compounds in the environment and diet Miksicek, 1993.
Effects on Osteoblastic Cell Line
17-beta-Estradiol directly influences the osteoblastic cell line UMR106, affecting proliferation and alkaline phosphatase activity. The study by Gray et al. (1987) illustrates the hormone's role in bone formation and metabolism, highlighting its potential therapeutic applications in bone health Gray et al., 1987.
Dopamine Receptors in the Caudate-Putamen
Falardeau and Di Paolo (1987) observed that chronic treatment with 17-beta-Estradiol in rats affected dopamine receptors in the caudate-putamen, suggesting the hormone's influence on the central nervous system and its potential implications for neuropsychiatric disorders Falardeau & Di Paolo, 1987.
Eigenschaften
CAS-Nummer |
79073-37-9 |
|---|---|
Produktname |
17-beta-Estradiol-16,16,17-d3 |
Molekularformel |
C18H21O2D3 |
Molekulargewicht |
275.41 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
50-28-2 (unlabelled) |
Synonyme |
17β-Estradiol; (17β)-Estra-1,3,5(10)-triene-3,17-diol-d3 |
Tag |
Estradiol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



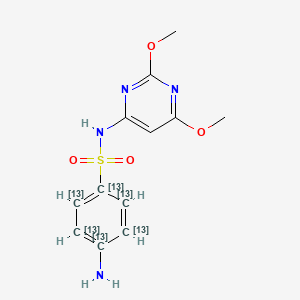
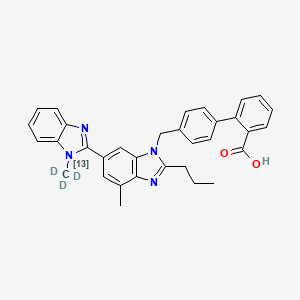
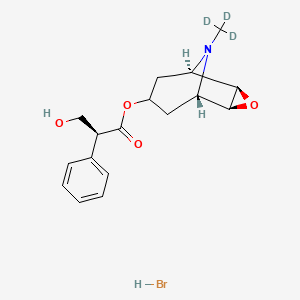


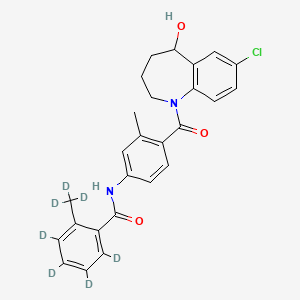
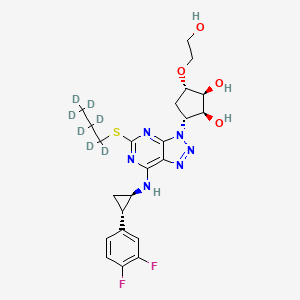

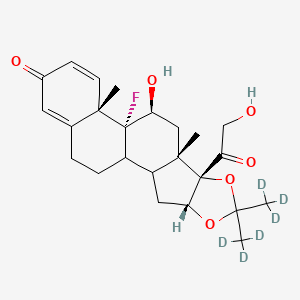
![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)